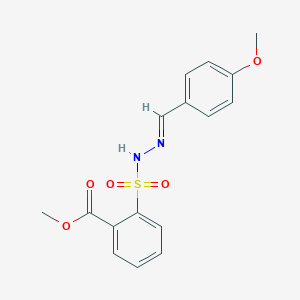
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate, also known as MMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting this enzyme, Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate is able to disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate has been shown to exhibit anti-inflammatory, anti-bacterial, and anti-viral activity. It has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate. One area of interest is in the development of new drugs based on the structure of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate. Another area of research is in the study of the mechanisms of action of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate, which could lead to the development of more targeted and effective cancer therapies. Additionally, there is potential for Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate to be used in combination with other drugs to enhance their anti-cancer activity.
Méthodes De Synthèse
The synthesis of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzaldehyde hydrazone. This hydrazone is then reacted with methyl 2-bromo-5-nitrobenzoate to form Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate. The reaction is typically carried out in the presence of a catalyst such as potassium carbonate and requires careful control of reaction conditions to ensure high yields.
Applications De Recherche Scientifique
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate has been shown to exhibit potent anti-cancer activity in vitro and in vivo, making it a promising candidate for further development.
Propriétés
IUPAC Name |
methyl 2-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-13-9-7-12(8-10-13)11-17-18-24(20,21)15-6-4-3-5-14(15)16(19)23-2/h3-11,18H,1-2H3/b17-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYAOMBTHRGTKK-GZTJUZNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate | |
CAS RN |
145865-87-8 |
Source


|
| Record name | Benzoic acid, 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145865878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

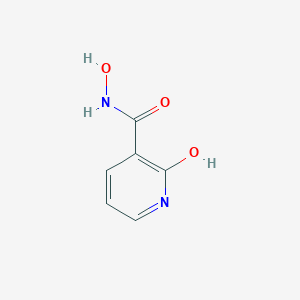
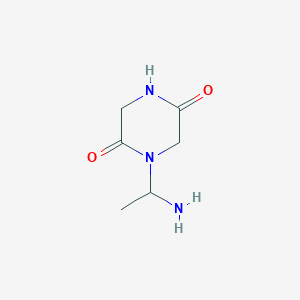
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
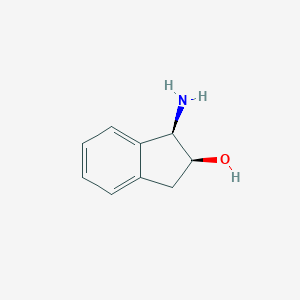



![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
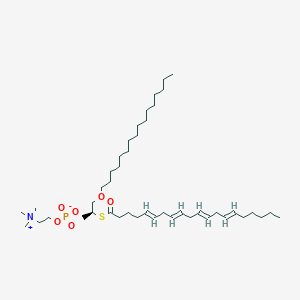
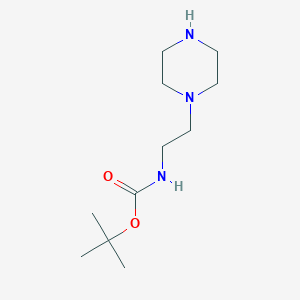


![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
